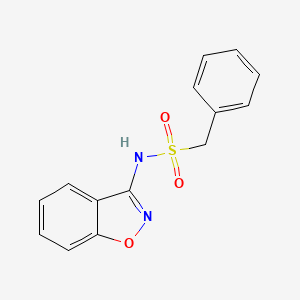![molecular formula C20H30N4O3 B5515493 (4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)
(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known as 1,8-naphthyridines, which have significant pharmaceutical applications. The interest in these compounds primarily stems from their chemical structure and properties, which offer a wide range of biological activities.
Synthesis Analysis
- General Route for Synthesis : A general route for synthesizing a class of pyridazin-3-one derivatives, which includes compounds similar to the one , involves reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This process yields a variety of naphthyridine derivatives with significant yields and is characterized by good efficacy and simple purification steps (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
- Structure Determination : The molecular structure of compounds in this category is generally determined using a variety of spectroscopic methods, including X-ray crystallography. For instance, tin(IV) complexes with similar naphthyridine derivatives have had their structures confirmed using physical-chemical methods and single crystal XRD (Yalovskiy et al., 2016).
Chemical Reactions and Properties
- Chemical Modification : Derivatives of naphthyridine can be synthesized through various chemical modifications, including condensation and cyclization reactions. This process often involves the use of different substituents to achieve desired properties (Shiozawa et al., 1984).
- Regioselective Synthesis : Some studies have demonstrated the regioselective synthesis of related compounds, indicating a controlled manipulation of the molecule to achieve specific structural features (Majumdar & Rafique-ul-Islam, 2007).
Physical Properties Analysis
- Spectral Data and Characteristics : Spectral data, including IR, 1H NMR, and 13C NMR, along with physical characteristics such as melting points and solubility, are often reported for these compounds to understand their physical properties better (Delieza et al., 1997).
Chemical Properties Analysis
- Cyclization Reactions : The cyclization reactions of naphthyridine derivatives are essential in defining their chemical properties. These reactions are often facilitated by various catalysts and result in the formation of complex structures with potential pharmaceutical applications (Ravi et al., 2018).
Propiedades
IUPAC Name |
(4aS,8aR)-1-(3-methylbutyl)-6-[3-(6-oxo-1H-pyridazin-3-yl)propanoyl]-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-14(2)9-12-24-17-10-11-23(13-15(17)3-7-20(24)27)19(26)8-5-16-4-6-18(25)22-21-16/h4,6,14-15,17H,3,5,7-13H2,1-2H3,(H,22,25)/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASYIRBAARZHFG-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2CCN(CC2CCC1=O)C(=O)CCC3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)CCC3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)

![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)
![3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5515453.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)

![methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B5515490.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)
![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)